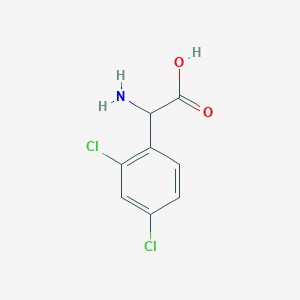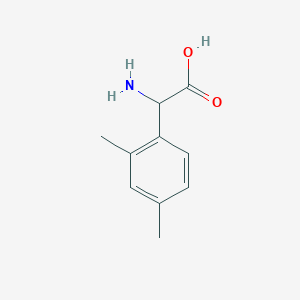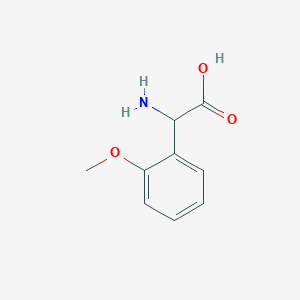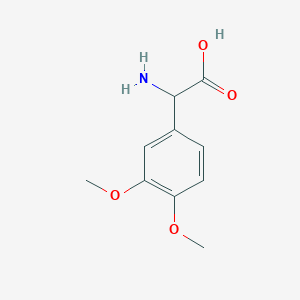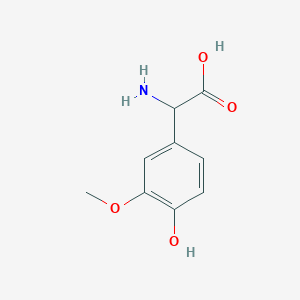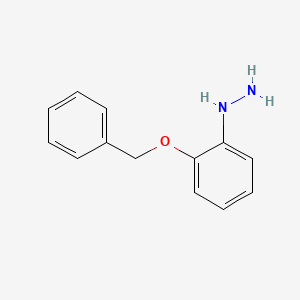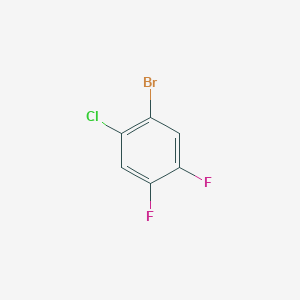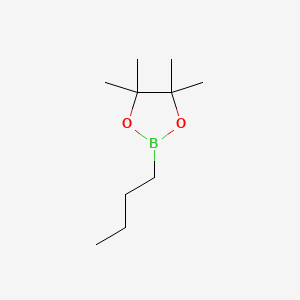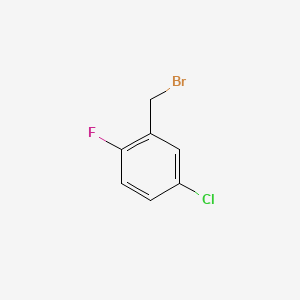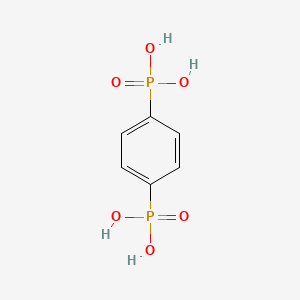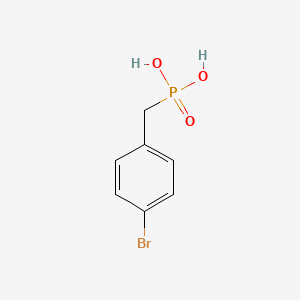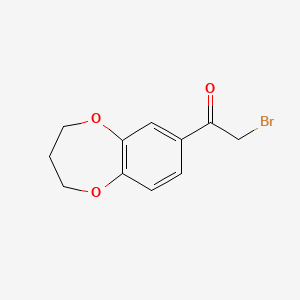
2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one" is a brominated derivative that is structurally related to benzodioxepin compounds. These types of compounds have been studied for their potential pharmacological properties, including anti-inflammatory activity. The presence of a bromine atom and the benzodioxepin moiety suggests that this compound could exhibit interesting chemical and biological characteristics .
Synthesis Analysis
The synthesis of brominated benzodioxepin derivatives has been explored in the literature. For instance, a series of new 3-aryl-1-(8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-propen-1-ones were synthesized and characterized, indicating that such compounds can be obtained with good yields and can be structurally diverse . The synthesis typically involves the introduction of the bromine atom at a strategic position to influence the compound's reactivity and biological activity.
Molecular Structure Analysis
The molecular structure of brominated benzodioxepin derivatives is characterized by the presence of a seven-membered benzodioxepin ring and a bromine atom attached to the carbon framework. X-ray crystallography has been used to determine the molecular and crystal structure of related compounds, such as 7-Bromo-5-phenyl-1,2-dihydro-3H-1,3,5-benztriazepin-2-one, which provides insights into the arrangement of atoms and the geometry of the molecule .
Chemical Reactions Analysis
Brominated compounds like the one are typically reactive due to the presence of the bromine atom, which can participate in various chemical reactions. The bromine atom can act as a good leaving group in nucleophilic substitution reactions or can be involved in electrophilic addition reactions due to its electron-withdrawing nature. The reactivity of such compounds can be further analyzed through experimental studies and theoretical calculations, such as DFT calculations .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzodioxepin derivatives are influenced by their molecular structure. The presence of the bromine atom and the benzodioxepin ring system can affect the compound's melting point, solubility, and stability. The intermolecular interactions, such as hydrogen bonding and π-interactions, play a significant role in the solid-state packing of these compounds, as observed in related structures . These interactions can also influence the compound's reactivity and its interaction with biological targets.
Wissenschaftliche Forschungsanwendungen
Key Intermediate in Synthesis
2H-1,5-Benzodioxepin-3(4H)-one, a related compound, is crucial in synthesizing analogs of 3,4-dihydro-2H-1,5-benzodioxepine, which have significant biological properties. This includes functioning as adrenergic stimulants and bronchial dilators. Moreover, antifungal strobilurins I and K are derivatives of this compound, showcasing its broad applicative scope in medicinal chemistry (Damez et al., 2001).
Anti-Inflammatory Activity
Another study highlights the synthesis of new compounds, 3-Aryl-1-(8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-propen-1-ones, demonstrating inherent anti-inflammatory activity. This indicates the potential pharmaceutical application of derivatives of 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one in treating inflammatory conditions (Labanauskas et al., 2001).
Glycolic Acid Oxidase Inhibition
Compounds containing the structure of 3,4-dihydro-2H-1,5-benzodioxepin exhibit potency as inhibitors of glycolic acid oxidase, suggesting therapeutic relevance in conditions where inhibition of this enzyme is beneficial (Williams et al., 1983).
Synthesis of Novel Compounds
The compound is used in the synthesis of various derivatives with potential biological activities. For instance, the synthesis of derivatives like 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol, which show anti-inflammatory properties, underscores the importance of 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one in drug discovery and development (Labanauskas et al., 2004).
CCR5 Antagonist Synthesis
This compound also plays a role in synthesizing CCR5 antagonists, indicating its application in developing treatments for diseases like HIV, where CCR5 plays a critical role (Ikemoto et al., 2005).
Chemical and Spectroscopic Properties
In addition to its practical applications, research into its chemical and spectroscopic properties provides valuable insights into its characteristics and potential modifications for specific applications (Rosnati & Marchi, 1962).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c12-7-9(13)8-2-3-10-11(6-8)15-5-1-4-14-10/h2-3,6H,1,4-5,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSZSLGVTLSCRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C(=O)CBr)OC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380036 |
Source


|
| Record name | 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one | |
CAS RN |
35970-34-4 |
Source


|
| Record name | 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

